![molecular formula C13H14N4O4 B2913770 N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide CAS No. 875161-36-7](/img/structure/B2913770.png)
N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide, commonly known as CCNA, is a chemical compound that has gained significant attention in the field of scientific research. CCNA is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating a variety of cellular processes such as cell proliferation, differentiation, and apoptosis. Due to its ability to inhibit CK2, CCNA has been studied extensively for its potential applications in cancer therapy and other diseases.
Wirkmechanismus
CCNA acts as a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in regulating a variety of cellular processes. CK2 is overexpressed in many types of cancer cells, and its inhibition by CCNA has been shown to induce apoptosis and inhibit cell proliferation. CCNA binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
CCNA has been shown to have a variety of biochemical and physiological effects. In cancer cells, CCNA induces apoptosis and inhibits cell proliferation. CCNA has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, CCNA has been shown to inhibit the growth of HIV by inhibiting the activity of the viral protein Tat.
Vorteile Und Einschränkungen Für Laborexperimente
CCNA has several advantages for use in lab experiments. It is a potent inhibitor of CK2 and has been shown to have a high degree of selectivity for CK2 over other protein kinases. CCNA is also relatively easy to synthesize and purify, making it a readily available compound for use in research. However, CCNA also has some limitations. Its potency can vary depending on the cell line being used, and its effects can be influenced by other factors such as the presence of other proteins or compounds.
Zukünftige Richtungen
There are several potential future directions for research on CCNA. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of interest is the use of CCNA in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, the effects of CCNA on other cellular processes and signaling pathways are still being explored, and further research in this area could lead to new applications for CCNA.
Synthesemethoden
The synthesis of CCNA involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing CCNA is through the reaction of 5-nitro-2-oxopyridine with N-(1-cyano-1-cyclopropylethyl)glycine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CCNA has been extensively studied for its potential applications in cancer therapy. CK2 is overexpressed in many types of cancer cells, and its inhibition by CCNA has been shown to induce apoptosis and inhibit cell proliferation. In addition to cancer, CCNA has also been studied for its potential applications in other diseases such as Alzheimer's disease and HIV.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-13(8-14,9-2-3-9)15-11(18)7-16-6-10(17(20)21)4-5-12(16)19/h4-6,9H,2-3,7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEJINQKQANIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2C=C(C=CC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.